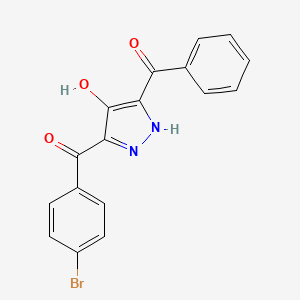
(5-Benzoyl-4-hydroxy-2H-pyrazol-3-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE: is a compound belonging to the pyrazole family, known for its diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including (3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE, typically involves nucleophilic addition-elimination reactions. For instance, hydrazine-coupled pyrazoles can be synthesized by reacting intermediates with different hydrazine derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the pyrazole ring are replaced with other groups using various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: Pyrazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity. They are also studied for their potential as ligands in coordination chemistry .
Biology: In biological research, these compounds are investigated for their potential as enzyme inhibitors and their ability to interact with biological targets .
Medicine: Medicinally, pyrazole derivatives have shown promise as antileishmanial and antimalarial agents. They are also being explored for their potential in treating other diseases, such as cancer and inflammatory conditions .
Industry: In the industrial sector, pyrazole derivatives are used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their function .
Comparison with Similar Compounds
- (3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones .
- (3-(4-Bromophenyl)-1H-pyrazol-5-yl)-(4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl)methanone .
Uniqueness: What sets (3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE apart is its specific substitution pattern, which may confer unique biological activities and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C17H11BrN2O3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
[3-(4-bromobenzoyl)-4-hydroxy-1H-pyrazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-8-6-11(7-9-12)16(22)14-17(23)13(19-20-14)15(21)10-4-2-1-3-5-10/h1-9,23H,(H,19,20) |
InChI Key |
BGTAHUAKHZHJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NN2)C(=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


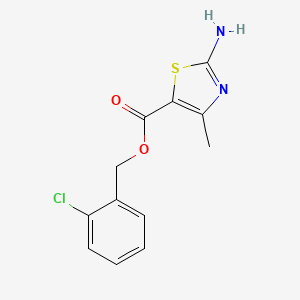

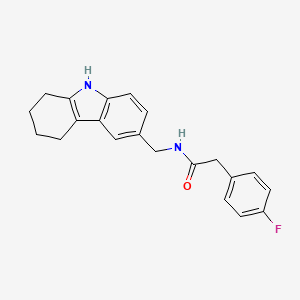
![2'-amino-1'-(3,5-dichlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14946825.png)
![5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14946829.png)
![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946843.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)
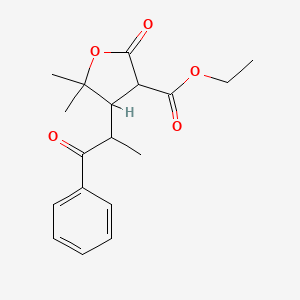
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
![2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14946864.png)
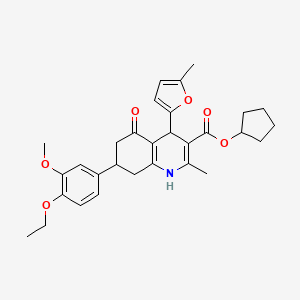
![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)
